6-Brom-3-iod-1H-Indazol

Übersicht

Beschreibung

6-Bromo-3-iodo-1H-indazole is a halogenated indazole derivative, which is a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a pyrazole ring fused to a benzene ring and are known for their diverse pharmacological activities. The presence of bromine and iodine substituents on the indazole scaffold can significantly influence its chemical reactivity and physical properties, making it a valuable intermediate for various chemical syntheses and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of halogenated indazoles, such as 6-bromo-3-iodo-1H-indazole, typically involves the functionalization of the indazole core. In the provided papers, there are descriptions of methods to synthesize substituted indazoles. For instance, the synthesis of 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole is reported as part of a divergent synthesis strategy using palladium cross-coupling reactions . Although the specific synthesis of 6-bromo-3-iodo-1H-indazole is not detailed, the methodologies described could potentially be adapted for its synthesis by altering the substitution pattern on the indazole ring.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, was elucidated, revealing a monoclinic space group with specific cell dimensions . While this does not directly describe 6-bromo-3-iodo-1H-indazole, it provides insight into the structural characteristics that might be expected for halogenated indazoles, including potential sites for intermolecular interactions and the overall geometry of the molecule.

Chemical Reactions Analysis

The reactivity of indazole derivatives is influenced by the presence and position of halogen substituents. Bromination of indazoles has been studied, showing that different positions on the indazole ring exhibit varying reactivity towards bromination . This suggests that the bromine and iodine on 6-bromo-3-iodo-1H-indazole would play a crucial role in its chemical behavior, particularly in reactions such as cross-coupling, where these halogens could be replaced by other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated indazoles are determined by their molecular structure. The presence of bromine and iodine atoms is likely to increase the molecular weight and influence the compound's boiling and melting points. The electronic properties, such as dipole moment and polarizability, can also be affected, which may be relevant for the compound's potential applications in materials science. Although the specific properties of 6-bromo-3-iodo-1H-indazole are not provided, analogous compounds with bromine and iodine substituents on an aromatic heterocycle have been shown to possess interesting properties, such as in the case of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole .

Wissenschaftliche Forschungsanwendungen

Medizinische Anwendungen

Indazolhaltige heterozyklische Verbindungen, wie 6-Brom-3-iod-1H-Indazol, haben eine Vielzahl von medizinischen Anwendungen . Sie werden als Antihypertensiva, Antikrebsmittel, Antidepressiva, entzündungshemmende Mittel und antibakterielle Mittel . Mehrere kürzlich auf den Markt gebrachte Medikamente enthalten ein Indazol-Strukturmotiv .

Antitumoraktivität

Eine Reihe von Indazolderivaten, darunter this compound, wurde synthetisiert und auf ihre inhibitorischen Aktivitäten gegen menschliche Krebszelllinien untersucht . Dazu gehören Lungenkrebs (A549), chronische myeloische Leukämie (K562), Prostatakrebs (PC-3) und Leberzellkarzinom (Hep-G2) Zellen . Einige Verbindungen haben vielversprechende inhibitorische Wirkungen gezeigt und eine große Selektivität für normale Zellen .

Apoptoseinduktion

Bestimmte Indazolderivate können die Apoptose und den Zellzyklus möglicherweise beeinflussen, indem sie Mitglieder der Bcl2-Familie und den p53/MDM2-Weg konzentrationsabhängig hemmen . Dies deutet darauf hin, dass diese Verbindungen vielversprechende Gerüste sein könnten, um effektive und wenig toxische Antikrebsmittel zu entwickeln .

Synthetische Ansätze

Die Synthese von 1H- und 2H-Indazolen, darunter this compound, stand im Mittelpunkt der jüngsten Forschung . Strategien umfassen Übergangsmetall-katalysierte Reaktionen, reduktive Cyclisierungsreaktionen und die Synthese von 2H-Indazolen durch aufeinanderfolgende Bildung von C–N- und N–N-Bindungen ohne Katalysator und Lösungsmittel .

N1-Acylierung von Indazolen

Es wurde eine elektrochemische Methode zur selektiven N1-Acylierung von Indazolen entwickelt . In diesem Prozess werden Indazole zu Indazolanionen und H2 reduziert. Eine anschließende Reaktion mit Säureanhydriden führt zu einer selektiven Acylierung der N1-Position .

Entwicklung neuer Anti-Krebs-Medikamente

Angesichts der vielfältigen biologischen Aktivitäten von Indazolderivaten haben sie großes Interesse an der Entwicklung neuer Anti-Krebs-Medikamente mit hoher Wirksamkeit und geringer Toxizität geweckt . Der Fokus liegt auf der Verbesserung der Selektivität, der Überwindung von Resistenzen und der Reduzierung schwerwiegender Nebenwirkungen .

Safety and Hazards

“6-Bromo-3-iodo-1H-indazole” is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding heat, flames, and sparks, and not releasing it into the environment .

Wirkmechanismus

Target of Action

6-Bromo-3-iodo-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have a wide variety of medicinal applications, including acting as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They are also used in the development of antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Mode of Action

For instance, they can inhibit the activity of phosphoinositide 3-kinase δ, a key enzyme involved in cellular functions such as cell growth and proliferation .

Biochemical Pathways

Indazole compounds can affect various biochemical pathways. For example, by inhibiting phosphoinositide 3-kinase δ, they can influence the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle progression, apoptosis, and cell survival .

Result of Action

6-Bromo-3-iodo-1H-indazole and its derivatives have shown potential anticancer, antiangiogenic, and antioxidant activities . For instance, some derivatives of this compound have demonstrated inhibitory activity against the viability of various human cancer cell lines .

Eigenschaften

IUPAC Name |

6-bromo-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXUFQBYDQCUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646269 | |

| Record name | 6-Bromo-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885521-88-0 | |

| Record name | 6-Bromo-3-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-3-iodo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

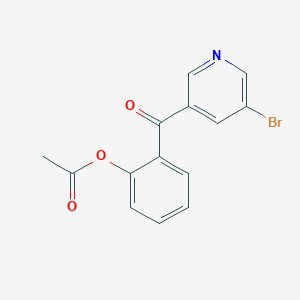

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

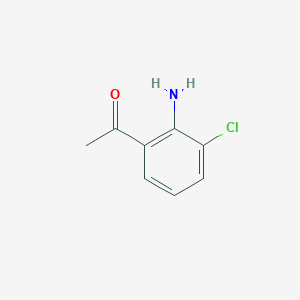

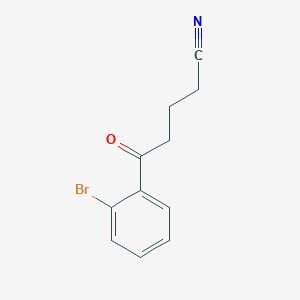

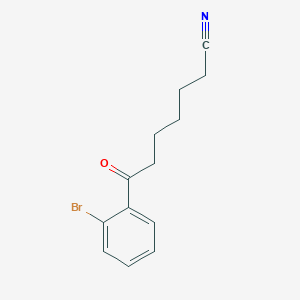

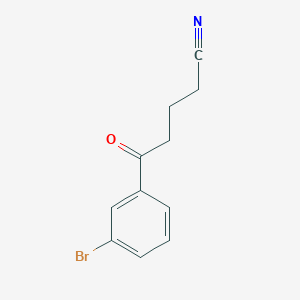

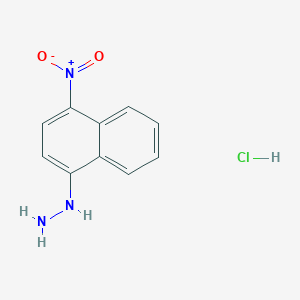

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B1292379.png)